An In-depth Technical Guide on the Physical Properties of 4-(Methylamino)-3-nitrobenzoic Acid
An In-depth Technical Guide on the Physical Properties of 4-(Methylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)-3-nitrobenzoic acid is a key organic intermediate with the chemical formula C₈H₈N₂O₄.[1][2][3][4][5][6] It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules.[4][7][8][9] This technical guide provides a comprehensive overview of its core physical properties, supported by experimental methodologies and a logical workflow for its synthesis.
Physicochemical Properties
The physical and chemical characteristics of 4-(Methylamino)-3-nitrobenzoic acid are summarized in the table below. These properties are fundamental for its application in chemical synthesis and drug design.
| Property | Value | References |
| CAS Number | 41263-74-5 | [1][2][4][5][7][9][10] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2][3][4][5][6] |
| Molecular Weight | 196.16 g/mol | [1][2][3][5][6][7][11] |
| Appearance | Yellow solid/powder/crystal | [1][4][10][11][12][13][14] |
| Melting Point | >300°C; 210-212°C; 230°C | [1][8][11][12] |
| Boiling Point | 393.7 ± 37.0 °C (Predicted) | [1][12][15] |
| Density | 1.472 ± 0.06 g/cm³ (Predicted) | [1][12] |
| pKa | 4.28 ± 0.10 (Predicted) | [1][7][10] |
| Solubility | Soluble in DMSO and Methanol; also reported to be soluble in water and ethanol. | [1][8][10][11] |
Note on Melting Point Discrepancy: The significant variation in the reported melting point may be attributed to differences in the crystalline form of the material or the presence of impurities. Further analysis using a standardized method is recommended for clarification.
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the physical properties of 4-(Methylamino)-3-nitrobenzoic acid. Below are standardized protocols that can be applied.
Melting Point Determination (Capillary Method)
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the solid is completely liquefied.
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Sample Preparation: A small amount of the dry, finely powdered 4-(Methylamino)-3-nitrobenzoic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).
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Heating: The sample is heated at a steady rate of 1-2 °C per minute, especially when approaching the expected melting point.
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Observation: The sample is observed through a magnifying lens. The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.
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Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
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Sample Preparation: An excess amount of solid 4-(Methylamino)-3-nitrobenzoic acid is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
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Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Prediction (Computational Method)
The provided pKa value is a prediction based on computational models. These methods typically involve the following steps:
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Molecular Modeling: The 3D structure of 4-(Methylamino)-3-nitrobenzoic acid is built and optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).
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Solvation Model: A continuum solvation model (e.g., SMD or PCM) is applied to account for the effect of the solvent (water) on the molecule's electronic structure.
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Thermodynamic Cycle: The Gibbs free energy change of the deprotonation reaction in solution is calculated using a thermodynamic cycle. This involves calculating the free energies of the protonated and deprotonated species in both the gas phase and in solution.
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pKa Calculation: The pKa is then calculated from the Gibbs free energy of the reaction using the appropriate thermodynamic equations.
Spectroscopic Characterization
While specific spectra are not provided, the following spectroscopic techniques are crucial for the structural elucidation and confirmation of 4-(Methylamino)-3-nitrobenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the number and chemical environment of the protons in the molecule, including the aromatic protons, the methyl group protons, and the amine proton. ¹³C NMR would show the number of unique carbon atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group.
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Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Workflow: Synthesis
A common and industrially relevant method for the synthesis of 4-(Methylamino)-3-nitrobenzoic acid starts from 4-chlorobenzoic acid.[4][7] The workflow involves two main steps: nitration followed by nucleophilic aromatic substitution.
Caption: Synthesis workflow for 4-(Methylamino)-3-nitrobenzoic acid.
This guide provides a foundational understanding of the physical properties of 4-(Methylamino)-3-nitrobenzoic acid for professionals in research and development. The provided protocols and workflow serve as a practical reference for its synthesis and characterization.
References
- 1. nbinno.com [nbinno.com]
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- 3. benchchem.com [benchchem.com]
- 4. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. docsity.com [docsity.com]
- 9. 41263-74-5 | 4-(Methylamino)-3-nitrobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. guidechem.com [guidechem.com]
- 11. 4-(METHYLAMINO)-3-NITROBENZOIC ACID(41263-74-5) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
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